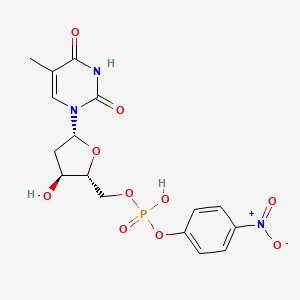
pNP-TMP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
p-Nitrophenyl thymidine 5’-monophosphate is a synthetic compound that mimics natural nucleotides. It is a modified form of thymidine, a building block of DNA, with a nitrophenyl group attached to the 5’ position of the sugar ring. This modification allows for easy detection and quantification, making it a useful tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl thymidine 5’-monophosphate typically involves the esterification of thymidine 5’-monophosphate with p-nitrophenol. The reaction is carried out in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: Industrial production of p-Nitrophenyl thymidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is typically obtained as a sodium salt to enhance its solubility and stability .
化学反応の分析
Types of Reactions: p-Nitrophenyl thymidine 5’-monophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phosphodiesterases to release thymidine 5’-monophosphate and p-nitrophenol.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Requires the presence of nucleophiles such as amines or thiols in an organic solvent.
Major Products:
Hydrolysis: Thymidine 5’-monophosphate and p-nitrophenol.
Substitution: Various substituted thymidine monophosphate derivatives depending on the nucleophile used.
科学的研究の応用
p-Nitrophenyl thymidine 5’-monophosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of phosphodiesterases and other enzymes involved in nucleotide metabolism.
Molecular Biology: Employed in assays to investigate DNA synthesis and repair mechanisms.
Pharmacology: Utilized in the development of enzyme inhibitors and potential therapeutic agents.
Cell Biology: Serves as a tool to study nucleotide signaling pathways and cellular responses.
作用機序
p-Nitrophenyl thymidine 5’-monophosphate acts as an artificial substrate for various enzymes, including phosphodiesterases and autotaxin. Upon enzymatic hydrolysis, it releases thymidine 5’-monophosphate and p-nitrophenol. The released thymidine 5’-monophosphate can participate in DNA synthesis and repair, while p-nitrophenol serves as a chromogenic marker for enzyme activity .
類似化合物との比較
- p-Nitrophenyl thymidine 3’-monophosphate
- p-Nitrophenyl adenosine 5’-monophosphate
- p-Nitrophenyl guanosine 5’-monophosphate
Comparison:
- Uniqueness: p-Nitrophenyl thymidine 5’-monophosphate is unique due to its specific modification at the 5’ position of thymidine, which allows for selective enzymatic studies and easy detection .
- Applications: While similar compounds are used in enzyme assays and nucleotide metabolism studies, p-Nitrophenyl thymidine 5’-monophosphate is particularly valuable in DNA-related research due to its thymidine base.
特性
CAS番号 |
2304-08-7 |
|---|---|
分子式 |
C16H18N3O10P |
分子量 |
443.3 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1 |
InChIキー |
RWOAVOYBVRQNIZ-BFHYXJOUSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
16562-50-8 |
関連するCAS |
26886-08-8 (mono-ammonium salt) |
同義語 |
p-nitrophenyl 5'-thymidine monophosphate p-nitrophenyl-3'-thymidine-phosphate p-Nph-5'-TMP PNPpT thymidine 5'-4-nitrophenyl phosphate thymidine 5'-4-nitrophenyl phosphate, monosodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















